(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine
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Overview
Description
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a morpholine ring. The stereochemistry of the compound is specified by the ®-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzyl chloride and ®-3-methylmorpholine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the ®-3-methylmorpholine acts as a nucleophile and attacks the electrophilic carbon of the 3-bromo-4-methoxybenzyl chloride, resulting in the formation of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Scale-Up: Adapting the reaction conditions for large-scale production while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a methoxybenzyl-methylmorpholine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(3-methoxybenzyl)-3-methylmorpholine-2-carboxylic acid.
Reduction: Formation of 4-(3-methoxybenzyl)-3-methylmorpholine.
Substitution: Formation of 4-(3-azido-4-methoxybenzyl)-3-methylmorpholine.
Scientific Research Applications
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-4-methoxybenzyl)-morpholine: Lacks the methyl group on the morpholine ring.
4-(3-Bromo-4-methoxybenzyl)-3-ethylmorpholine: Contains an ethyl group instead of a methyl group on the morpholine ring.
4-(3-Bromo-4-methoxybenzyl)-3-methylpiperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3R)-4-[(3-bromo-4-methoxyphenyl)methyl]-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-10-9-17-6-5-15(10)8-11-3-4-13(16-2)12(14)7-11/h3-4,7,10H,5-6,8-9H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENTUPKSFCNOIV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1CC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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